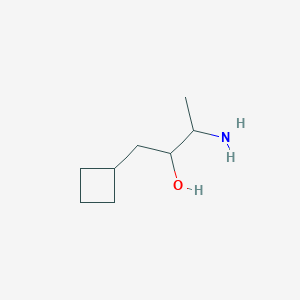

3-Amino-1-cyclobutylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-amino-1-cyclobutylbutan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-6(9)8(10)5-7-3-2-4-7/h6-8,10H,2-5,9H2,1H3 |

InChI Key |

VRCNSERGLNEVFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC1CCC1)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 1 Cyclobutylbutan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the 3-Amino-1-cyclobutylbutan-2-ol Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For the this compound scaffold, several logical disconnections can be proposed based on reliable chemical transformations. The relationship between the amine and alcohol functionalities is a 1,3-amino alcohol motif, which is a key structural feature guiding the retrosynthetic strategy. deanfrancispress.comnih.gov

Strategy 1: C-N Bond Disconnection A common strategy for amino alcohols involves the disconnection of the carbon-nitrogen bond. This leads back to a carbonyl precursor, specifically a β-hydroxy ketone. This approach simplifies the synthesis to the formation of the β-hydroxy ketone and a subsequent amination step.

Functional Group Interconversion (FGI): The amine can be considered as arising from the reduction of a nitro group or an azide, or via reductive amination of a ketone.

Disconnection: Disconnecting the C3-N bond via reductive amination logic points to 1-cyclobutyl-3-hydroxybutan-2-one as a key intermediate. This precursor can be formed through an aldol (B89426) reaction between cyclobutyl acetaldehyde (B116499) and an acetate (B1210297) enolate equivalent.

Strategy 2: C2-C3 Bond Disconnection This disconnection breaks the carbon backbone between the two chiral centers. This approach is characteristic of an aldol-type reaction or a nitro-aldol (Henry) reaction.

Disconnection: Cleavage of the C2-C3 bond suggests cyclobutyl acetaldehyde and nitroethane as starting synthons. The corresponding Henry reaction would form a nitro alcohol, which can then be reduced to the target 1,3-amino alcohol. This route allows for the sequential construction of the stereocenters.

Strategy 3: C4-C3 Bond Disconnection Another viable disconnection is at the C3-C4 bond, which points to the addition of a methyl group equivalent (e.g., a Grignard reagent or organolithium) to a β-amino aldehyde.

Disconnection: This route identifies 2-amino-3-cyclobutylpropanal as an advanced intermediate. This chiral aldehyde could be derived from an appropriate amino acid, such as β-cyclobutylalanine.

These strategies provide distinct pathways to the target molecule, each offering different opportunities for controlling the stereochemistry of the final product.

Enantioselective and Diastereoselective Synthesis Routes to this compound

Achieving stereochemical control is paramount for synthesizing individual stereoisomers of this compound. taylorandfrancis.com This can be accomplished through various methods, including asymmetric reductions, the use of chiral auxiliaries, and enantioselective catalysis. du.ac.in

The asymmetric reduction of a prochiral ketone is a powerful method for establishing a chiral alcohol center. nih.gov In the context of synthesizing this compound, a key precursor would be a β-amino ketone, such as 3-amino-1-cyclobutylbutan-2-one (B13162144) (with appropriate N-protection). The reduction of the ketone can be controlled to favor one of the two possible diastereomers (syn or anti).

One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. ru.nl This method is known for its high enantioselectivity in reducing prochiral ketones. ru.nl Another prominent technique is asymmetric transfer hydrogenation (ATH), often employing ruthenium-based catalysts with chiral diamine ligands, which can reduce ketones with high efficiency and stereoselectivity. polimi.itnih.gov

Table 1: Representative Asymmetric Reduction Methods for Ketones

| Method | Catalyst System | Substrate Type | Typical ee (%) | Reference |

|---|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine / BH₃ | Prochiral Ketones | >95 | ru.nl |

| Asymmetric Hydrogenation | Ru-BINAP / (S,S)-DPEN | β-Ketoesters, Amino Ketones | >98 | nih.gov |

This table presents generalized data for the specified methods, applicable to the synthesis of chiral alcohols from ketone precursors.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired chiral center is created, the auxiliary is removed. This is a robust and reliable method for asymmetric synthesis. du.ac.innumberanalytics.com

For the synthesis of this compound, an Evans oxazolidinone auxiliary could be employed. wikipedia.org The synthesis would begin by acylating a chiral oxazolidinone with cyclobutylacetyl chloride. The resulting imide can undergo a diastereoselective aldol reaction with an N-protected imine of acetaldehyde (e.g., N-Boc-acetaldimine) to establish the C2 and C3 stereocenters simultaneously. Subsequent removal of the auxiliary would yield the desired amino alcohol precursor.

Another well-established chiral auxiliary is pseudoephedrine. wikipedia.org When used as an amide, it can direct the diastereoselective alkylation of the α-carbon. This could be applied to construct the carbon backbone of the target molecule with high stereocontrol.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction Type | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reaction, Alkylation | Steric hindrance from the auxiliary substituent directs incoming electrophiles. | du.ac.inwikipedia.org |

| Camphorsultam | Aldol, Diels-Alder, Alkylation | Steric blocking by the camphor (B46023) skeleton controls facial selectivity. | wikipedia.org |

| Pseudoephedrine | α-Alkylation of amides | The auxiliary chelates the metal cation, forming a rigid structure that directs the electrophile. | wikipedia.org |

This table summarizes common chiral auxiliaries and their primary applications in controlling stereochemistry.

The use of chiral catalysts to directly form amino alcohols represents a highly atom-economical approach. du.ac.in A particularly relevant modern method is the palladium-catalyzed allylic C-H amination, which can generate syn-1,3-amino alcohol motifs with high selectivity. nih.gov This strategy could be applied by starting with a homoallylic alcohol containing the cyclobutyl moiety. An intramolecular reaction using an N-nosyl carbamate (B1207046) nucleophile in the presence of a Pd(II)/sulfoxide catalyst system can form a vinyl oxazinanone, which upon hydrolysis and reduction of the double bond, yields the target structure. nih.gov This method is noted for its excellent chemoselectivity under mild conditions. nih.gov

Other catalytic methods include the asymmetric aminohydroxylation of alkenes or the asymmetric hydrogenation of γ-amino-α,β-unsaturated esters followed by reduction. These methods avoid the use of stoichiometric chiral reagents, making them attractive for large-scale synthesis. researchgate.net

Chemo- and Regioselective Synthesis Strategies

The presence of both an amine and a hydroxyl group in this compound requires careful control of selectivity during subsequent functionalization steps.

The amine and alcohol groups have different nucleophilicities, which can be exploited for selective reactions. Generally, primary and secondary amines are more nucleophilic than alcohols, meaning they will react preferentially with electrophiles like acyl chlorides or alkyl halides. nih.gov

Protection Strategies: To achieve selective functionalization, one group is often temporarily "protected" while the other is modified.

Amine Protection: The amine can be protected as a carbamate, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups decrease the nucleophilicity of the amine and can be readily removed under acidic or hydrogenolysis conditions, respectively.

Alcohol Protection: The alcohol can be protected as a silyl (B83357) ether (e.g., TBDMS, TIPS) or a benzyl (B1604629) ether. These are stable to a wide range of conditions used for amine modification and can be removed with fluoride (B91410) reagents or hydrogenolysis.

Selective Reactions without Protecting Groups: Advanced methods allow for selective functionalization without the need for protection-deprotection steps. A notable example is the selective mono-N-alkylation of 1,3-amino alcohols using 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org In this method, the 9-BBN forms a stable chelate with both the amine and alcohol, which activates the amine for selective alkylation upon deprotonation. organic-chemistry.org Similarly, specific catalysts have been developed for the chemoselective O-acylation of amino alcohols in the presence of unprotected amines, such as zinc-cluster catalysts. nih.gov These strategies offer more efficient synthetic routes by reducing the number of steps. nih.govorganic-chemistry.org

Stereocontrol via Intramolecular Cyclization or Rearrangement

Achieving stereocontrol is paramount in the synthesis of molecules with multiple chiral centers, such as the four stereoisomers of this compound. Intramolecular cyclization and rearrangement reactions are powerful tools for this purpose, as they often proceed through well-defined, conformationally restricted transition states, enabling a high degree of stereochemical induction.

Intramolecular Cyclization: This strategy involves forming a cyclic intermediate from a linear precursor, where the stereochemistry of the newly formed ring dictates the stereochemistry of the final product upon ring-opening or further transformation. For the synthesis of vicinal amino alcohols, methods like intramolecular cyclization of N-aryl amides can yield 3-amino substituted heterocyclic precursors. rsc.org For instance, the formation of pinane-condensed or spiro-oxazolidin-2-ones through a stereoselective hydroxyamination process is a key step in the synthesis of pinane-based 2-amino-1,3-diols. beilstein-journals.org These cyclic carbamates effectively lock in the relative stereochemistry of the amino and hydroxyl groups, which can then be liberated.

Rearrangement Reactions: Molecular rearrangements, particularly those that proceed through a concerted or stereospecific mechanism, are highly effective for transferring chirality or creating new stereocenters with high selectivity.

α-Iminol Rearrangement: This reaction involves the 1,2-shift of a group in an α-hydroxy imine. It has been used in tandem sequences to prepare functionalized α-amino cyclopentanones from cyclobutane (B1203170) derivatives, exploiting the relief of ring strain to drive the reaction. beilstein-journals.org A similar strategy could be envisioned where a cyclobutyl-containing α-hydroxy imine undergoes a stereoselective rearrangement to establish the desired amino alcohol stereocenters.

Semipinacol Rearrangement: This reaction of β-heterosubstituted alcohols or allylic alcohols can create quaternary carbon centers and control adjacent stereochemistry. rsc.orgwiley-vch.de A tandem oxygenation/semipinacol rearrangement of a cyclobutyl-derived allylic alcohol, for example, can be initiated by a Lewis acid to induce a ring-expansion or functionalization sequence with high stereocontrol. rsc.org The migration of the cyclobutyl group or an adjacent group would proceed through a transition state that minimizes steric hindrance, thus defining the stereochemical outcome.

These methods offer a pathway to specific stereoisomers by carefully designing the acyclic precursor and choosing the appropriate reaction conditions to favor a specific cyclization or rearrangement pathway.

Table 1: Examples of Stereocontrol via Intramolecular Reactions for Amino Alcohol Synthesis

Reaction Type Substrate Type Key Features & Outcome Reference α-Iminol Rearrangement Cyclobutane-derived α-hydroxy imines Ring-contraction to form functionalized α-amino cyclopentanones; exploits relief of ring strain. beilstein-journals.org Semipinacol Rearrangement Cyclobutyl-derived allylic carbinols Tandem oxygenation/rearrangement catalyzed by Cu(OTf)₂; allows for controlled ring expansion or functionalization. rsc.org Intramolecular Cyclization N-Aryl Amides Forms 3-amino substituted oxindoles via cyclization of 2-azaallyl anions, creating a heterocyclic precursor to amino alcohols. rsc.org Stereoselective Hydroxyamination Pinane-based carbamates Forms condensed oxazolidin-2-ones, fixing the relative stereochemistry of the resulting 2-amino-1,3-diol. beilstein-journals.org

Modern Reaction Engineering for this compound Synthesis

Modern reaction engineering focuses on optimizing reaction efficiency, safety, and scalability. For a target like this compound, continuous flow synthesis and green chemistry principles are central to developing a viable manufacturing process.

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous intermediates at any given time, and streamlined scalability. rsc.orgmdpi.com

Furthermore, chemoenzymatic cascades can be powerfully implemented in flow reactors. A lipase-catalyzed ring-opening of epoxides with amines has been developed in a continuous-flow system, affording β-amino alcohols efficiently under mild conditions (35 °C) with short residence times (20 minutes). mdpi.comgrafiati.com Such a system would be directly applicable to the final step in a synthesis of the target compound.

Table 2: Examples of Continuous Flow Synthesis for Vicinal Amino Alcohols

Reaction Type Catalyst/System Key Parameters Product/Yield Reference Epoxide Aminolysis Lipase TL IM (Immobilized) 35 °C, 20 min residence time Various β-amino alcohols, up to 85% yield mdpi.com Multi-step API Synthesis (Epoxidation, Aminolysis, etc.) Modular Flow Units Convergent synthesis with in-line workup Propranolol (51%), Metoprolol (69%) rsc.org Coupled Enzyme Cascade (Transketolase/Transaminase) Free enzymes in microreactor Optimized individual reaction conditions (2S,3R)‐2‐amino‐1,3,4‐butanetriol, full conversion nih.gov Decarboxylative Fluorination & Reductive Amination Organo-enzymatic & Bienzymatic cascade Multiphasic flow system, 96h stability Chiral fluorinated amines, 19.7 g L⁻¹ h⁻¹ space-time yield acs.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable to the synthesis of this compound include the use of biocatalysis, safer solvents, and atom-economical reactions.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that operate under mild, aqueous conditions. For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant:

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the asymmetric reductive amination of ketones. Wild-type AmDHs have been shown to be effective for the synthesis of short-chain chiral amines and amino alcohols, such as (3S)-3-aminobutan-2-ol, with excellent enantioselectivity (>99% ee). frontiersin.org A suitable cyclobutyl-containing ketone could serve as a precursor to the target molecule using this method.

Lipases: As mentioned, lipases can catalyze the ring-opening of epoxides. mdpi.com They can also be used for the kinetic resolution of racemic amino alcohols or their derivatives.

Transaminases: These enzymes transfer an amino group from a donor molecule to a ketone, and are widely used for producing chiral amines with high enantiomeric excess.

Sustainable Reaction Media and Catalysts: A major goal of green chemistry is to replace hazardous organic solvents. A rhodium-catalyzed aminohydroxylation of unactivated alkenes has been developed to run in water, which serves as the reaction medium, a nucleophile, and a Brønsted acid catalyst, providing a sustainable route to vicinal amino alcohols. rsc.org This one-pot aziridination/ring-opening sequence is a highly atom-economical approach. rsc.org The development of such catalytic systems that operate in benign solvents like water or propylene (B89431) carbonate represents a significant advance in the sustainable synthesis of pharmaceuticals and their intermediates. nih.gov

Table 3: Comparison of Green Chemistry Strategies for Amino Alcohol Synthesis

Strategy Example Reaction Key Green Advantages Typical Selectivity Reference Biocatalysis (Amine Dehydrogenase) Reductive amination of 3-hydroxybutan-2-one Mild aqueous conditions, biodegradable catalyst, avoids protecting groups. >99% ee for (3S)-3-aminobutan-2-ol frontiersin.org Aqueous Medium Catalysis Rh-catalyzed aminohydroxylation of alkenes Water as solvent and reagent, avoids hazardous organic solvents. High chemo- and regioselectivity. rsc.org Biocatalysis (Lipase) Ring-opening of epoxides with amines in flow Mild temperature (35 °C), reusable catalyst, solvent minimization. High conversion and regioselectivity. mdpi.com Biocatalytic Reduction Enzymatic reduction of a ketone precursor Use of whole-cell biocatalysts, high enantioselectivity. >99.9% ee for various chiral alcohols mdpi.com

Comprehensive Spectroscopic and Structural Elucidation of 3 Amino 1 Cyclobutylbutan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments provides a complete picture of the atomic framework and spatial arrangement of the molecule.

The initial analysis via ¹H and ¹³C NMR provides fundamental information on the chemical environment of each proton and carbon atom. The expected chemical shifts are based on the analysis of analogous β-amino alcohols and cyclobutane-containing structures. acs.orgdiva-portal.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Amino-1-cyclobutylbutan-2-ol in CDCl₃

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Predicted J (Hz) |

|---|---|---|---|---|

| 1 | ~38-42 | ~1.50-1.65 | m | |

| 2 | ~72-76 | ~3.60-3.75 | m | |

| 3 | ~55-60 | ~3.00-3.15 | m | |

| 4 | ~18-22 | ~1.10-1.25 | d | ~6.5 |

| 1' | ~45-50 | ~2.20-2.35 | p | ~8.5 |

| 2', 6' | ~28-32 | ~1.80-2.00 | m | |

| 3', 5' | ~28-32 | ~1.70-1.90 | m | |

| 4' | ~18-20 | ~1.55-1.75 | m | |

| OH | - | Variable | br s |

To assemble the molecular skeleton, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity. sdsu.educreative-biostructure.com For this compound, COSY would show correlations between H1/H2, H2/H3, and H3/H4, confirming the butanol backbone. It would also display the coupling network within the cyclobutyl ring, connecting H1' to its neighbors at the 2' and 6' positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. daneshyari.comnih.govscispace.com The HSQC spectrum would definitively link the proton signals to their respective carbon signals listed in Table 1, confirming the assignments of the CH, CH₂, and CH₃ groups. mdpi.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) couplings between protons and carbons, which is critical for connecting different fragments of the molecule. nih.govscispace.com Key correlations would be observed from the H1 protons to carbons C2 and C1', and from the cyclobutyl proton H1' to carbon C1 of the side chain. This would unambiguously establish the link between the cyclobutyl ring and the butanol chain. daneshyari.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To elucidate the relative stereochemistry at the C2 and C3 chiral centers, NOESY is employed. This technique detects through-space correlations between protons that are in close proximity. nih.govacs.org For instance, in a syn diastereomer, a strong NOE would be expected between H2 and H3, whereas in an anti diastereomer, this correlation would be weak or absent. Correlations between H3/H4 and protons on the cyclobutyl ring would also help define the preferred conformation of the side chain relative to the ring. mdpi.comnih.gov

The four-membered cyclobutyl ring is not planar and undergoes a dynamic "puckering" motion, rapidly inverting between two puckered conformations at room temperature. scispace.comnih.gov This dynamic process can be studied using variable-temperature (VT) NMR. At room temperature, the protons on the cyclobutyl ring may appear as averaged, broad signals. Upon cooling, the rate of ring inversion slows down, and if the energy barrier is high enough, separate, sharp signals for the axial and equatorial protons of the puckered ring may be resolved. cdnsciencepub.comoup.com The temperature at which these signals coalesce can be used to calculate the free energy barrier for the ring-puckering process. The flexible butanol side chain also possesses multiple rotatable bonds, and VT-NMR could provide insights into the conformational preferences and rotational energy barriers of this part of the molecule.

As this compound is a chiral molecule, synthesized as a racemate or through an asymmetric route, determining its enantiomeric excess (ee) is crucial. Chiral NMR spectroscopy provides a rapid and accurate method for this analysis without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA). researchgate.net CSAs, such as (R)- or (S)-BINOL-derived phosphoric acids or crown ethers, are added to the NMR sample. researchgate.netrsc.orgfrontiersin.org The CSA interacts non-covalently with both enantiomers of the amino alcohol to form transient diastereomeric complexes. nih.gov These diastereomeric complexes are non-equivalent in the NMR and will have slightly different chemical shifts. Consequently, a single proton signal in the racemic starting material will split into two distinct signals in the presence of the CSA, one for each enantiomer. The enantiomeric excess can then be determined by integrating the areas of these two resolved signals. frontiersin.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound, providing ultimate confirmation of its chemical identity.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound, analysis would typically be performed using electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺. This ion is then isolated and subjected to collision-induced dissociation (CID). rsc.org

The fragmentation of β-amino alcohols is well-characterized and typically proceeds through several key pathways: osu.eduresearchgate.net

Loss of Water ([M+H - H₂O]⁺): Dehydration is a common fragmentation pathway for alcohols.

Loss of Ammonia (B1221849) ([M+H - NH₃]⁺): Elimination of ammonia from the protonated amine is also a highly favorable process.

α-Cleavage: Cleavage of the C2-C3 bond is expected, as it is alpha to both the hydroxyl and amino-bearing carbons. This would result in two primary fragment ions, depending on which fragment retains the charge.

Cleavage of the Cyclobutyl Group: Fragmentation can occur via the loss of the cyclobutyl group or through ring-opening fragmentation pathways of the cyclobutane (B1203170) moiety itself.

These fragmentation pathways allow for a detailed reconstruction of the molecule's connectivity, corroborating the NMR data.

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

| m/z (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 158.1540 | [M+H]⁺ | Precursor Ion |

| 140.1434 | [M+H - H₂O]⁺ | Loss of water |

| 141.1278 | [M+H - NH₃]⁺ | Loss of ammonia |

| 102.1223 | [C₅H₁₂NO]⁺ | Cleavage of C1-C1' bond |

| 88.0757 | [C₄H₁₀NO]⁺ | Cleavage of C2-C3 bond (charge on amino fragment) |

| 70.0651 | [C₄H₈N]⁺ | Cleavage of C2-C3 and loss of H₂O |

High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, measure mass-to-charge ratios with exceptional accuracy (typically <5 ppm). creative-proteomics.comnih.gov This capability is critical for unambiguously determining the elemental formula of the parent ion and its fragments. For example, an accurate mass measurement of the precursor ion would confirm the formula C₉H₁₉NO.

Furthermore, accurate mass is invaluable for distinguishing between isomers. researchgate.net While constitutional isomers of this compound (e.g., 4-amino-1-cyclobutylbutan-2-ol) would likely produce different fragmentation patterns in MS/MS, some fragments might be isobaric (having the same nominal mass but different elemental formulas). Accurate mass measurement can differentiate these isobaric fragments, providing an additional layer of certainty in the structural assignment and preventing misidentification. nih.govacs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. The vibrational frequencies of specific bonds act as fingerprints, confirming the presence of the amine (NH₂), alcohol (OH), and cyclobutyl moieties in this compound.

The IR and Raman spectra of this compound would be characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent groups. In a non-interacting environment (e.g., a dilute solution in a non-polar solvent), these functional groups would exhibit characteristic frequencies.

Alcohol Group (O-H): A sharp, prominent stretching vibration (ν O-H) for a free, non-hydrogen-bonded hydroxyl group is typically observed in the range of 3600-3650 cm⁻¹. The C-O stretching vibration (ν C-O) would appear in the 1050-1150 cm⁻¹ region.

Amine Group (N-H): A primary amine gives rise to two N-H stretching bands: an asymmetric stretch (νas N-H) and a symmetric stretch (νs N-H), usually found between 3300 and 3500 cm⁻¹. The N-H bending or "scissoring" vibration (δ N-H) is also characteristic, appearing in the 1590-1650 cm⁻¹ range.

Cyclobutyl Group (C-H, C-C): The cyclobutane ring has specific vibrational modes. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups occur just below 3000 cm⁻¹. The ring also possesses unique "puckering" and other skeletal vibrations at lower frequencies, which are sensitive to substitution and conformation.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch (free) | 3600 - 3650 | Medium, Sharp |

| C-O Stretch | 1050 - 1150 | Strong | |

| Amine | N-H Asymmetric Stretch | ~3400 | Medium |

| N-H Symmetric Stretch | ~3300 | Medium | |

| N-H Scissoring (Bend) | 1590 - 1650 | Medium to Strong | |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

In the condensed phase (liquid or solid), the vibrational spectra are significantly influenced by intermolecular interactions, most notably hydrogen bonding. psu.edu The alcohol and amine groups in this compound are both hydrogen bond donors and acceptors.

O-H···N and O-H···O Interactions: The most prominent spectral change is the broadening and red-shifting of the O-H stretching band from its sharp "free" position (~3600 cm⁻¹) to a broad absorption centered anywhere from 3200 to 3500 cm⁻¹. This effect is a hallmark of hydrogen bonding, with stronger bonds causing a greater shift to lower wavenumbers. mdpi.com

N-H···O Interactions: Similarly, the N-H stretching bands will also broaden and shift to lower frequencies upon hydrogen bonding, although the effect is generally less pronounced than for the O-H group.

Intramolecular vs. Intermolecular Bonding: The proximity of the amine and alcohol groups could facilitate intramolecular hydrogen bonding, forming a five-membered ring. psu.edu This would give rise to a distinct, relatively sharp band at a lower frequency than the free O-H, which would persist even in dilute solutions. In concentrated samples, this would be superimposed on the much broader band from intermolecular hydrogen bonding. uc.pt The balance between these two forms is often temperature and concentration-dependent.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov It provides unambiguous information on bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration. nih.gov

To perform this analysis, a high-quality single crystal of the compound is required. nih.govuhu-ciqso.es This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is measured. uol.de Analysis of the diffraction data allows for the construction of a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would yield:

Molecular Conformation: The exact solid-state conformation of the molecule, including the puckering of the cyclobutyl ring and the relative orientation of the amino and hydroxyl groups.

Bond Parameters: Precise measurements of all bond lengths and angles.

Absolute Configuration: For a crystal grown from an enantiomerically pure sample, the analysis can determine the absolute configuration (e.g., (2R, 3S)) of the chiral centers. nih.gov This is often achieved by analyzing anomalous dispersion effects.

In the crystal lattice, molecules of this compound would not exist in isolation but would be organized into a complex, repeating three-dimensional structure known as a supramolecular assembly. mdpi.comfrontiersin.org This assembly is directed by a network of intermolecular forces, primarily hydrogen bonds.

The crystal structures of amino alcohols are typically dominated by robust hydrogen bonding. uni-lj.siresearchgate.net The primary interactions would involve the amine and alcohol groups, leading to the formation of well-defined patterns or "synthons."

N-H···O and O-H···N Heterosynthons: The most common motif involves the amine group of one molecule donating a hydrogen to the alcohol oxygen of a neighboring molecule, and vice-versa. uni-lj.siresearchgate.net These interactions link the molecules into chains or sheets.

O-H···O Chains: It is also common for alcohol groups to form chains where the oxygen of one molecule acts as an acceptor for the hydroxyl proton of the next.

Table 2: Plausible Hydrogen Bonding Interactions in Crystalline this compound

| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) |

|---|---|---|---|---|

| O-H | O (hydroxyl) | O-H···O | 2.7 - 2.9 | 160 - 180 |

| O-H | N (amine) | O-H···N | 2.8 - 3.0 | 160 - 180 |

| N-H | O (hydroxyl) | N-H···O | 2.9 - 3.2 | 150 - 170 |

Chiroptical Spectroscopy (ORD/CD) for Stereochemical Characterization

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are spectroscopic techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. slideshare.net These methods are exceptionally sensitive to the stereochemistry of a molecule and are indispensable for characterizing the enantiomeric and diastereomeric purity of this compound. nsf.govnih.gov

The molecule possesses two stereocenters, at C2 (bearing the hydroxyl group) and C3 (bearing the amino group), leading to four possible stereoisomers. Chiroptical spectroscopy can distinguish between these isomers.

The CD spectrum of a chiral molecule is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. A non-zero signal, known as a Cotton effect, appears in the region where the molecule has a UV-Vis chromophore. slideshare.net While the alcohol and amine groups are weak chromophores, they can still produce a measurable CD signal.

The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral centers near the chromophore. acs.org For amino alcohols, empirical rules and theoretical calculations can correlate the observed CD spectrum to a specific stereoisomer. Often, the analysis is enhanced by converting the amine or alcohol to a derivative with a stronger chromophore, which results in a much more intense and easily interpretable CD signal. nih.govresearchgate.net This derivatization allows for highly sensitive determination of both absolute configuration and enantiomeric excess. nsf.gov

Circular Dichroism (CD) Analysis of Optically Active Stereoisomers

Circular dichroism spectroscopy is a critical technique for elucidating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by an optically active compound. For the stereoisomers of this compound, CD analysis would provide invaluable information regarding their absolute configuration and conformational preferences in solution.

A typical investigation would involve measuring the CD spectra for each enantiomer, plotting the molar ellipticity [θ] against wavelength. The resulting spectra would be expected to be mirror images for a pair of enantiomers. The sign and magnitude of the Cotton effects, which are the characteristic peaks in a CD spectrum, are directly related to the spatial arrangement of the chromophores and auxochromes within the molecule, in this case, the hydroxyl and amino groups in proximity to the cyclobutyl moiety.

Table 1: Hypothetical Circular Dichroism Data for Stereoisomers of this compound

| Stereoisomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (2R,3S) | λ_max1 | Value |

| λ_max2 | Value | |

| (2S,3R) | λ_max1 | Value |

| λ_max2 | Value | |

| (2R,3R) | λ_max1 | Value |

| λ_max2 | Value | |

| (2S,3S) | λ_max1 | Value |

| λ_max2 | Value | |

| This table is for illustrative purposes only, as no experimental data has been found. |

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides complementary information to a CD spectrum and was historically a primary method for determining the absolute configuration of chiral molecules.

The ORD curve for an optically active stereoisomer of this compound would show the specific rotation [α] at various wavelengths. The shape of the ORD curve, particularly in the vicinity of an absorption band (a Cotton effect), is highly characteristic of the molecule's stereochemistry. A positive or negative Cotton effect in the ORD spectrum can be correlated with the absolute configuration of the chiral centers.

Table 2: Hypothetical Optical Rotatory Dispersion Data for Stereoisomers of this compound

| Stereoisomer | Wavelength (nm) | Specific Rotation [α] (degrees) |

| (2R,3S) | 589 (D-line) | Value |

| λ1 | Value | |

| λ2 | Value | |

| (2S,3R) | 589 (D-line) | Value |

| λ1 | Value | |

| λ2 | Value | |

| This table is for illustrative purposes only, as no experimental data has been found. |

Reactivity, Derivatization, and Mechanistic Studies of 3 Amino 1 Cyclobutylbutan 2 Ol

Functional Group Interconversions and Protective Group Strategies for the Amine and Alcohol Moieties

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.comyoutube.com For a bifunctional molecule like 3-Amino-1-cyclobutylbutan-2-ol, selective protection of one group is often necessary to allow for the desired transformation of the other. thieme-connect.de

The primary amine in this compound is generally more nucleophilic than the secondary alcohol, which allows for its selective derivatization under controlled conditions. researchgate.net This selective reactivity is crucial for synthetic routes that require modification at the nitrogen atom while leaving the hydroxyl group intact.

Protective Group Strategies: Protecting the amine is a common first step in a multi-step synthesis. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. Common protecting groups for primary amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). researchgate.net These are typically introduced using reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. researchgate.net The reaction to form the carbamate (B1207046) is generally faster at the more nucleophilic amine than the corresponding carbonate formation at the alcohol. researchgate.net Another strategy involves the use of 1,3-Dimethyl-5-acetylbarbituric acid (DAB), which reacts selectively with primary amines to form enamine derivatives that are stable under various conditions but can be removed with hydrazine. tcichemicals.com

Table 1: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) iris-biotech.delibretexts.org |

| Trityl | Trt | Trityl chloride (TrCl) | Mild acid, catalytic hydrogenolysis iris-biotech.de |

Other Derivatizations: Beyond protection, the primary amine can undergo various other transformations.

N-Alkylation: Selective mono-alkylation of primary amines in the presence of alcohols can be challenging due to the potential for over-alkylation. organic-chemistry.org One method to achieve mono-alkylation for 1,3-amino alcohols involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which forms a stable chelate, allowing for deprotonation and subsequent reaction with an alkyl halide. organic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. Due to the higher nucleophilicity of the amine, this reaction can often be performed selectively without significant acylation of the alcohol, especially at lower temperatures. reddit.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a non-nucleophilic base yields sulfonamides. researchgate.net

Derivatization for Analysis: For analytical purposes, such as HPLC, primary amines are often derivatized to introduce a chromophore or fluorophore. sigmaaldrich.comthermofisher.com Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used. libretexts.org

To selectively derivatize the secondary alcohol, the more reactive primary amine must typically be protected first. Once the amine is masked, the hydroxyl group can undergo a range of transformations.

Protective Group Strategies: The most common protecting groups for alcohols are ethers and esters. uobaghdad.edu.iq

Silyl (B83357) Ethers: These are widely used due to their ease of introduction, stability across a range of conditions, and selective removal. Common silylating agents include chlorotrimethylsilane (B32843) (TMS-Cl), tert-butyldimethylsilyl chloride (TBDMS-Cl or TBS-Cl), and triisopropylsilyl chloride (TIPS-Cl). uobaghdad.edu.iq The steric bulk of the silyl group can be tuned to control reactivity. Silyl ethers are generally stable to basic conditions but are cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acid.

Benzyl Ethers (Bn): Formed using a benzyl halide in the presence of a base, benzyl ethers are robust and stable to many acidic and basic conditions but are readily removed by catalytic hydrogenolysis. uobaghdad.edu.iq

Ester Formation: The alcohol can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or DMAP. uobaghdad.edu.iq These esters are stable to neutral and acidic conditions but are cleaved by base-catalyzed hydrolysis.

Table 2: Common Protecting Groups for Secondary Alcohols

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | TMS-Cl, TMS-imidazole | Mild acid, fluoride ions reddit.com |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, imidazole | Stronger acid, fluoride ions |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenolysis |

Other Transformations:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-amino-1-cyclobutylbutan-2-one (B13162144). evitachem.com Common oxidizing agents include chromium-based reagents (e.g., PCC, PDC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. imperial.ac.uk

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates subsequent nucleophilic substitution or elimination reactions.

Reactions Involving the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, with its inherent angle and torsional strain, exhibits unique reactivity compared to acyclic or larger ring systems. nih.gov Its presence in a molecule offers opportunities for structural modifications that can alter biological activity or physical properties. ru.nl

The strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under specific conditions, which can be a powerful tool for synthesizing more complex structures.

Thermal and Photochemical Ring-Opening: Substituted cyclobutenes, which could potentially be formed from derivatives of this compound, can undergo thermal electrocyclic ring-opening to form conjugated 1,3-dienes. masterorganicchemistry.com The stereochemistry of this process is governed by the Woodward-Hoffmann rules. masterorganicchemistry.com Photochemical [2+2] cycloadditions can form cyclobutane rings, and the reverse reaction, a cycloreversion, can also be induced by heat or light. ru.nlresearchgate.net

Transition-Metal-Catalyzed Ring-Opening: Transition metals, particularly palladium and rhodium, can catalyze the cleavage of C-C bonds within strained rings. acs.org For example, a bicyclo[1.1.1]pentan-2-ol, which can be formed from a cyclobutyl ketone via a Norrish-Yang cyclization, can undergo palladium-catalyzed C-C bond cleavage and functionalization. nih.govnih.gov This type of strategy could potentially be adapted to derivatives of this compound.

Acid-Catalyzed Rearrangements: In the presence of strong acids, the cyclobutyl ring can undergo rearrangements, often leading to ring expansion to a cyclopentyl system or cleavage to an acyclic structure. These reactions typically proceed through carbocationic intermediates.

Introducing substituents directly onto the cyclobutyl ring is a synthetic challenge but offers a route to novel analogs.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C(sp³)–H bonds. A strategy for creating cis-1,3-difunctionalized cyclobutanes involves a two-step process starting from an aryl cyclobutyl ketone. nih.govnih.gov This involves a Norrish-Yang cyclization to form a bicyclic alcohol, followed by a palladium-catalyzed C-C cleavage and cross-coupling with various partners. nih.govnih.gov Applying this logic, the ketone derivative, 3-(N-protected-amino)-1-cyclobutylbutan-2-one, could serve as a precursor for functionalization at the C3 position of the cyclobutyl ring.

Modifications via Ring Synthesis: Rather than modifying a pre-existing ring, the substituted cyclobutane motif can be constructed through methods like [2+2] cycloadditions. acs.orgacs.org For instance, an intramolecular [2+2] cycloaddition of an allene (B1206475) with an alkene can generate a cyclobutane-fused system. acs.org

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms is essential for predicting outcomes and optimizing conditions. While specific mechanistic studies on this compound are not documented, the mechanisms for the transformation of its constituent functional groups are well-established.

Mechanism of Amine/Alcohol Derivatization: The selective protection of the amine with Boc₂O proceeds via nucleophilic attack of the nitrogen lone pair on one of the electrophilic carbonyl carbons of the anhydride, followed by the collapse of the tetrahedral intermediate to release tert-butanol, CO₂, and the protected amine. The higher nucleophilicity of the amine compared to the alcohol drives the chemoselectivity. researchgate.net Oxidation of the alcohol, for example with a Cr(VI) reagent, generally involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining E2-like elimination of a proton from the carbinol carbon to give the ketone. imperial.ac.uk

Mechanism of Ring-Opening: The thermal electrocyclic ring-opening of a cyclobutene (B1205218) to a butadiene is a concerted pericyclic reaction. The stereochemical outcome (conrotatory vs. disrotatory motion) is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the pi system, as described by the Woodward-Hoffmann rules. masterorganicchemistry.com

Mechanism of C-H/C-C Functionalization: The palladium-catalyzed functionalization of bicyclo[1.1.1]pentan-2-ols is proposed to proceed via coordination of the palladium catalyst to the alcohol, followed by C-C bond cleavage through β-carbon elimination to form a cyclobutyl-palladium intermediate. nih.gov This intermediate then undergoes reductive elimination with a coupling partner (e.g., an aryl halide) to form the new C-C bond and regenerate the active catalyst. nih.govnih.gov

Mechanism of Amino Migration: In related systems, 1,2-amino migrations can occur under photoredox catalysis. nih.gov These reactions often proceed through radical mechanisms, involving steps like radical addition, cyclization, and rearrangement, which could be relevant for designing complex transformations of this compound derivatives. nih.gov

Kinetic Studies of Reaction Pathways

Currently, detailed kinetic studies specifically investigating the reaction pathways of this compound are not extensively documented in publicly available scientific literature. Such studies would be crucial to quantify the rates of reactions, such as N-acylation, O-alkylation, or cyclization, and to understand the influence of reaction conditions (temperature, concentration, catalyst) on the product distribution.

Future research in this area would likely involve monitoring the consumption of the starting material and the formation of products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The data obtained would allow for the determination of reaction orders, rate constants, and activation energies, providing a quantitative basis for optimizing synthetic procedures.

Isotopic Labeling Experiments to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. For this compound, such experiments could resolve mechanistic questions in its various transformations. For instance, in an intramolecular cyclization to form an oxazolidine (B1195125) or a piperidine (B6355638) derivative, labeling the oxygen of the hydroxyl group with ¹⁸O or the nitrogen with ¹⁵N would unambiguously determine the nucleophile and the reaction pathway.

While specific isotopic labeling studies on this compound have not been reported, the general methodology is well-established. For example, in related amino alcohol systems, deuterium (B1214612) labeling has been used to probe the source of protons in reduction or rearrangement reactions.

Formation of Chiral Derivatives and Scaffolds from this compound

The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiopure compounds, which are of significant interest in catalysis and medicinal chemistry.

Synthesis of Ligands for Asymmetric Catalysis

Chiral amino alcohols are a cornerstone in the design of ligands for asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. While the direct use of this compound to synthesize specific, named ligands is not widely reported, its structure is analogous to other 1,2- and 1,3-amino alcohols that have been successfully used. The synthesis of chiral cyclobutane-containing 1,3-amino alcohols and their derivatives, such as thioureas, has been accomplished for use as bifunctional organocatalysts. researchgate.net

The general approach to convert this compound into a ligand would involve the derivatization of the amino and/or hydroxyl groups. For instance, reaction of the amino group with a phosphine-containing electrophile would yield a P,N-ligand. The table below illustrates potential ligand classes that could be synthesized from this precursor.

| Ligand Class | Potential Synthetic Route from this compound | Potential Application |

| P,N-Ligands | Reaction of the amino group with 2-(diphenylphosphino)benzaldehyde (B1302527) followed by reduction. | Asymmetric hydrogenation, allylic alkylation |

| Oxazoline Ligands | Cyclization of an N-acylated derivative. | Various metal-catalyzed asymmetric reactions |

| Salen-type Ligands | Condensation of the amino group with a salicylaldehyde (B1680747) derivative. | Asymmetric epoxidation, cyclopropanation |

| Thiourea Organocatalysts | Reaction of the amino group with an isothiocyanate. | Asymmetric Michael additions, aldol (B89426) reactions |

These ligands, once complexed with appropriate metal precursors (e.g., Palladium, Rhodium, Iridium), could be screened for efficacy in a variety of asymmetric transformations. The cyclobutyl group would play a key role in defining the steric environment around the metal center, potentially leading to unique selectivity profiles.

Construction of Complex Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it a suitable building block for the construction of more complex molecular architectures. The amino and hydroxyl groups can be used as handles to introduce new rings and functional groups.

One common strategy is the Pictet-Spengler reaction, where the amino alcohol could be first converted to a tryptamine (B22526) derivative and then cyclized to form a tetracyclic system. Alternatively, ring-closing metathesis (RCM) of a di-alkenylated derivative of this compound could lead to the formation of novel macrocyclic or bicyclic systems containing the cyclobutane ring.

While specific examples starting from this compound are not readily found in the literature, the principles are well-established with analogous amino alcohols. The synthesis of aziridines from amino alcohols and their subsequent ring-opening reactions is a known method to create functionalized derivatives. researchgate.net The cyclobutyl group in such structures can influence the regioselectivity and stereoselectivity of these ring-opening reactions, providing access to complex and unique molecular scaffolds.

Advanced Computational and Theoretical Studies of 3 Amino 1 Cyclobutylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to predict the electronic structure and reactivity of molecules with high accuracy. wikipedia.orgdtic.mil These ab initio ("from the beginning") methods solve the electronic Schrödinger equation without reliance on empirical parameters, providing a detailed understanding of molecular properties. wikipedia.orgnih.gov

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for studying the electronic properties of molecules. mdpi.comscispace.com It is particularly effective for optimizing molecular geometries and calculating reaction energy profiles due to its balance of computational cost and accuracy. physchemres.orgresearchgate.net

For 3-Amino-1-cyclobutylbutan-2-ol, DFT calculations would be used to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. huntresearchgroup.org.uk By systematically exploring different starting geometries, the global minimum energy conformation can be identified. Theoretical calculations on related main group compounds and organic molecules have demonstrated the reliability of DFT methods, such as B3LYP, in predicting structural parameters. scispace.comresearchgate.net

Reaction energy profiles for potential chemical transformations of this compound can also be mapped using DFT. This involves calculating the energy of reactants, transition states, and products, which provides crucial information about reaction kinetics and thermodynamics. mdpi.com Reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can further predict how the molecule will interact with other reagents. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations The following data is a theoretical representation based on typical values obtained from DFT (B3LYP/6-31G) calculations for analogous molecular fragments.*

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (cyclobutane) | 1.55 Å |

| C-C (butane chain) | 1.54 Å | |

| C-N | 1.47 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angles | C-C-C (cyclobutane) | ~88° (puckered) |

| C-C-N | 110.5° | |

| C-C-O | 109.8° | |

| C-O-H | 109.5° | |

| Dihedral Angles | H-O-C-C | Variable (Conformer Dependent) |

| N-C-C-C | Variable (Conformer Dependent) |

While DFT is highly efficient, post-Hartree-Fock ab initio methods offer a pathway to even higher accuracy for electronic structure calculations, albeit at a greater computational expense. wikipedia.orguoc.gr These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation, which is the interaction between individual electrons not fully captured in mean-field approaches like Hartree-Fock. dtic.miluoc.gr

High-accuracy calculations are crucial for refining energies, determining precise ionization potentials, and understanding subtle electronic effects. researchgate.net For this compound, these methods could be used to calculate a benchmark energy for the most stable conformer or to investigate the electronic nature of excited states. Studies on other complex molecules show that high-level ab initio calculations are essential for obtaining quantitative agreement with experimental data where available. researchgate.netmdpi.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of both the cyclobutyl ring and the amino alcohol side chain in this compound results in a complex conformational landscape.

A Potential Energy Surface (PES) map can be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point. researchgate.netlibretexts.org The PES reveals the relative energies of different conformers (minima on the surface) and the energy barriers for interconversion between them (saddle points or transition states). huntresearchgroup.org.ukresearchgate.netmarquette.edu This analysis would identify the most stable orientations of the cyclobutyl ring and the attached amino alcohol chain.

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH2) group (a hydrogen bond donor and acceptor) within the same molecule creates the possibility of intramolecular hydrogen bonding. jchemrev.comdoubtnut.com In amino alcohols, an O-H···N intramolecular hydrogen bond can form, creating a cyclic structure that significantly stabilizes the conformation. mdpi.comustc.edu.cn

Table 2: Relative Energies of Hypothetical Conformers of this compound This table presents a theoretical scenario illustrating the energetic effects of ring puckering and hydrogen bonding, based on principles from computational studies of analogous compounds.

| Conformer ID | Cyclobutyl Puckering | Substituent Orientation | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| A | Puckered | Equatorial | Yes (O-H···N) | 0.00 (Global Minimum) |

| B | Puckered | Equatorial | No | +2.5 |

| C | Puckered | Axial | Yes (O-H···N) | +1.8 |

| D | Puckered | Axial | No | +4.5 |

| E | Planar | N/A | No | +7.0 (Transition State) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at finite temperatures, often in the presence of a solvent. nih.govua.ac.be MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. ua.ac.be

For this compound, an all-atom MD simulation would be performed by placing the molecule in a box of explicit solvent molecules, such as water. rsc.org The simulation would track the trajectory of every atom over time (typically nanoseconds to microseconds), providing a detailed picture of the molecule's conformational flexibility, including the puckering of the cyclobutyl ring and rotations around the single bonds of the side chain. osti.gov

These simulations are crucial for understanding how the solvent influences the conformational preferences of the molecule. For instance, the presence of water could compete for hydrogen bonding with the amino and hydroxyl groups, potentially disrupting the intramolecular hydrogen bond observed in the gas phase. rsc.org Analysis of the simulation trajectories can reveal the average conformation, the lifetime of intramolecular hydrogen bonds, and the structure of the surrounding solvent shell, offering insights into properties like solubility and intermolecular interactions. nih.govosti.gov

Simulation of Conformational Dynamics in Different Chemical Environments

The biological and chemical activity of a flexible molecule such as this compound is intrinsically linked to its accessible conformations. Molecular dynamics (MD) simulations are a primary tool for exploring these conformational landscapes. ugent.benih.govresearchgate.net By simulating the atomic motions over time, researchers can understand how the molecule behaves in various chemical environments, such as in different solvents.

The conformational flexibility of this compound arises from the rotation around several single bonds: the C-C bonds of the butyl chain and the bond connecting the cyclobutyl group to the main chain. The relative orientation of the amino (-NH2) and hydroxyl (-OH) groups is of particular interest, as intramolecular hydrogen bonding between these groups can significantly stabilize certain conformations.

Influence of Chemical Environment:

The surrounding solvent plays a critical role in determining the preferred conformations. An MD simulation would typically model the compound in a box of solvent molecules (e.g., water for a polar environment, chloroform (B151607) for a non-polar one) and calculate the forces between all atoms over time. researchgate.netrsc.org

In a non-polar solvent (e.g., chloroform): Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to be a dominant factor. This would lead to more compact, folded conformations where these two groups are in close proximity.

In a polar, protic solvent (e.g., water or methanol): The solvent molecules can form hydrogen bonds with both the amino and hydroxyl groups. This competition with intramolecular hydrogen bonding would likely lead to a wider range of extended, or "open," conformations where the functional groups interact primarily with the solvent. ugent.bersc.org

The results of such simulations are often presented as population distributions of key dihedral angles or as the root-mean-square deviation (RMSD) of the molecule's backbone over time, indicating conformational stability. researchgate.net

Table 1: Hypothetical Conformational Population Analysis of this compound in Different Solvents.

This table illustrates the expected outcome from a molecular dynamics simulation, showing how the preferred conformation might shift based on the solvent environment. The data is representative of typical results from such a study.

| Conformation Type | Defining Feature | Predicted Population (in Chloroform) | Predicted Population (in Water) | Rationale |

|---|---|---|---|---|

| Folded (Intramolecular H-Bond) | Distance(O-H···N) < 3 Å | ~75% | ~20% | Stabilized in non-polar environments; disrupted by solvent competition in polar environments. |

| Extended (Solvated) | Distance(O-H···N) > 3 Å | ~25% | ~80% | Favored in polar solvents that can form strong hydrogen bonds with the -OH and -NH2 groups. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra) and Comparison with Experimental Data

Computational methods can predict spectroscopic data with increasing accuracy, providing a powerful means to analyze molecular structure.

NMR Chemical Shift Prediction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. msu.edu Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. ugent.beresearchgate.net These predictions are based on calculating the magnetic shielding around each nucleus. For accurate results, it is often necessary to perform calculations on a Boltzmann-averaged ensemble of low-energy conformations obtained from a conformational search or MD simulation. ugent.be

For this compound, predictions would involve calculating the chemical shifts for each unique hydrogen and carbon atom. The predicted values would then be compared to experimentally obtained spectra to confirm the structure or assign specific signals. Discrepancies between predicted and experimental values can often reveal subtle structural features or solvent effects not captured in the initial model. libretexts.org Online predictors and specialized software can provide quick estimations based on database entries of similar chemical fragments. chemaxon.comcaspre.ca

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

This table presents a set of hypothetical, yet chemically reasonable, predicted NMR chemical shifts. Such data would typically be generated using computational software and compared with experimental results for structural validation. The ranges reflect typical values for similar functional groups. msu.edulibretexts.org

| Atom Type | Atom Position (Hypothetical Numbering) | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹³C | C=O (Carbonyl, reference) | N/A | N/A |

| ¹³C | CH-OH | 68 - 75 | N/A |

| ¹³C | CH-NH₂ | 50 - 58 | N/A |

| ¹³C | CH₂ (butyl) | 35 - 45 | N/A |

| ¹³C | Cyclobutyl CH | 30 - 40 | N/A |

| ¹³C | Cyclobutyl CH₂ | 15 - 25 | N/A |

| ¹H | CH-OH | 3.5 - 4.0 | Doublet of doublets |

| ¹H | CH-NH₂ | 2.8 - 3.3 | Multiplet |

| ¹H | OH | Variable (1.5 - 4.0) | Broad singlet |

| ¹H | NH₂ | Variable (1.0 - 3.0) | Broad singlet |

| ¹H | Cyclobutyl H | 1.6 - 2.4 | Multiplets |

Circular Dichroism (CD) Spectra Prediction:

Circular Dichroism (CD) spectroscopy is a chiroptical technique highly sensitive to the stereochemistry of chiral molecules. nih.govnsf.gov Since this compound possesses at least two stereocenters (at the -CH(OH) and -CH(NH₂) positions), its different stereoisomers are expected to produce distinct CD spectra.

Theoretical prediction of CD spectra, typically performed with time-dependent DFT (TD-DFT), calculates the differential absorption of left- and right-circularly polarized light for a specific enantiomer. acs.orgresearchgate.net The resulting simulated spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for that stereoisomer's absolute configuration.

By comparing a simulated CD spectrum for a proposed structure (e.g., the (2R, 3S)-isomer) with an experimental spectrum, one can confidently determine the absolute stereochemistry of the synthesized or isolated compound. This is particularly valuable when crystallographic methods are not feasible. researchgate.net While no experimental CD spectra for this compound are readily found in the literature, theoretical simulations remain a powerful predictive tool for distinguishing its potential stereoisomers.

Applications of 3 Amino 1 Cyclobutylbutan 2 Ol in Advanced Chemical Technologies

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral β-amino alcohols are foundational to the field of asymmetric catalysis, serving as precursors to a multitude of effective ligands that coordinate with transition metals to create a chiral environment for stereoselective transformations. researchgate.netsciengine.comrsc.org The precise spatial arrangement of the amino and hydroxyl groups allows for the formation of stable chelate rings with metal centers, while the substituents on the chiral backbone dictate the steric environment, thereby controlling the facial selectivity of the catalyzed reaction. rsc.org

Ligand Design and Synthesis based on the 3-Amino-1-cyclobutylbutan-2-ol Scaffold

The this compound scaffold is an ideal starting point for the design of novel chiral ligands. The primary amine and secondary alcohol can be readily derivatized to introduce coordinating atoms like phosphorus or additional nitrogen atoms, leading to the formation of widely used ligand classes such as phosphine-oxazolines (PHOX), oxazaborolidines, or Schiff bases. sfu.ca The synthesis of such ligands typically involves straightforward, high-yielding reactions. For instance, condensation of the amino alcohol with a suitable aldehyde or ketone generates a Schiff base, which can act as a tridentate ligand. sfu.ca

The cyclobutyl group at the C1 position and the methyl group at the C4 position of the butanol chain are expected to play a crucial role in defining the steric pocket of the resulting metal complex. The cyclobutyl ring, in particular, provides a rigid and bulky substituent that can effectively shield one face of the catalytic center, enhancing enantioselectivity. researchgate.net The synthesis of these ligands can be tailored to optimize both electronic and steric properties for specific catalytic applications. rsc.org

Performance in Enantioselective Carbon-Carbon Bond Formation Reactions

Metal complexes bearing chiral amino alcohol-derived ligands are highly effective in catalyzing a variety of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. researchgate.netmdpi.com These reactions include aldol (B89426) condensations, Michael additions, Diels-Alder reactions, and the addition of organozinc reagents to aldehydes. researchgate.netsfu.caresearchgate.net For example, the addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral ligands, often shows high enantiomeric excess when catalyzed by zinc complexes of β-amino alcohols. rsc.orgacs.org

A ligand derived from this compound, when complexed with a suitable metal like copper, rhodium, or palladium, could potentially catalyze such reactions with high efficiency and stereocontrol. The specific stereoisomer of the product would be dictated by the chirality of the ligand. nih.gov The performance in these reactions is a critical measure of a ligand's utility in constructing complex chiral molecules.

| Reaction Type | Catalyst System (Hypothetical) | Product Type | Anticipated Outcome |

|---|---|---|---|

| Aldol Condensation | Ti(IV) or Cu(II) + Ligand | β-Hydroxy Ketones | High diastereo- and enantioselectivity |

| Michael Addition | Ni(II) or Cu(I) + Ligand | 1,5-Dicarbonyl Compounds | High enantiomeric excess (ee) |

| Diels-Alder Reaction | Cu(II) or Lewis Acids + Ligand | Cyclohexene Derivatives | High endo/exo and enantioselectivity |

| Alkylation of Aldehydes | Zn(II) + Ligand | Secondary Alcohols | High enantiomeric excess (ee) acs.org |

Performance in Enantioselective Heteroatom Functionalization Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is another critical area of asymmetric catalysis. researchgate.net Chiral ligands derived from amino alcohols have been successfully employed in reactions such as asymmetric amination, oxidation, and aziridination. sciengine.comsustech.edu.cn For instance, ruthenium-catalyzed C-H amination can provide access to chiral cyclic carbamates, which are precursors to valuable β-amino alcohols. sciengine.com The development of catalysts for the direct and enantioselective functionalization of C-H bonds is a major goal in modern chemistry. sustech.edu.cnresearchgate.net

A metal complex of a this compound-based ligand could be applied to these transformations. The ligand's structure would influence the trajectory of the incoming substrate and the transition state geometry, thereby controlling the stereochemical outcome. The ability to catalyze such reactions would broaden the applicability of this chiral scaffold in the synthesis of pharmaceuticals and other fine chemicals where chiral amine or alcohol functionalities are prevalent.

| Reaction Type | Catalyst System (Hypothetical) | Product Type | Anticipated Outcome |

|---|---|---|---|

| C-H Amination | Rh(II) or Ru(II) + Ligand | Chiral Amines | High yield and enantioselectivity sciengine.com |

| Epoxidation | Ti(IV) or V(V) + Ligand | Chiral Epoxides | Good to excellent enantioselectivity |

| C-O Cross-Coupling | Cu(I) + Ligand | Chiral Diaryl Ethers | Significant enantioselectivity mdpi.com |

| Aziridination | Cu(I) or Rh(II) + Ligand | Chiral Aziridines | High stereocontrol |

Utilization as a Key Chiral Building Block in Multistep Organic Synthesis

Beyond its use in catalysis, this compound is a valuable chiral building block, or "synthon," for the construction of more complex molecules. The "chiral pool" of readily available, enantiopure small molecules like amino acids and terpenes is a cornerstone of natural product synthesis. acs.orgnih.gov Chiral amino alcohols, in particular, are key structural motifs in a vast number of biologically active compounds and serve as versatile intermediates. nih.govresearchgate.netdiva-portal.org

Construction of Complex Organic Scaffolds and Natural Product Analogues

The stereodefined centers and functional handles of this compound make it an excellent starting material for the synthesis of complex molecular architectures. The cyclobutane (B1203170) ring is a feature of numerous natural products and can be used to construct strained polycyclic systems. nih.govriveralabupr.orgresearchgate.net Synthesizing analogues of natural products by incorporating non-natural building blocks like this one is a common strategy in medicinal chemistry to improve properties such as potency, selectivity, and metabolic stability. chiroblock.com

The amino and alcohol groups can be selectively protected and then elaborated through various chemical transformations to build intricate carbon skeletons. For example, the amine could be used to form a lactam, and the alcohol could be used as a handle for further C-C bond formations. The diastereoselective synthesis of cis- and trans-1,3-aminoalcohols with cyclobutane scaffolds has been reported as a route to valuable building blocks. researchgate.netmdpi.com

Synthesis of Advanced Synthetic Intermediates for Specialty Chemicals

The transformation of this compound into other useful intermediates expands its utility in the synthesis of specialty chemicals. chiroblock.com Chiral amino alcohols are precursors to a wide range of important compounds, including chiral auxiliaries, organocatalysts, and key fragments for pharmaceuticals. acs.orgsciengine.com For example, the antiviral drug Lobucavir is a cyclobutyl guanosine (B1672433) derivative, highlighting the importance of chiral cyclobutane-containing building blocks in medicine. riveralabupr.org The synthesis of a related compound, 4-amino-4-(1-(4-chlorophenyl)cyclobutyl]butan-1-ol, has been described in the patent literature, indicating industrial interest in such structures. prepchem.com

The functional groups of this compound allow for its incorporation into larger molecules through techniques like peptide coupling or by converting it into other reactive species. This versatility makes it a valuable precursor for creating libraries of complex molecules for high-throughput screening in drug discovery or for developing new functional materials.

Potential Applications in Materials Science and Polymer Chemistry

The bifunctionality of this compound allows it to act as a versatile building block in the synthesis of new polymers and advanced materials. The amino and hydroxyl groups can undergo a variety of chemical transformations, enabling its incorporation into different material architectures.

The chirality of this compound is a key feature that could be exploited in the creation of chiral polymers and metal-organic frameworks (MOFs). Chiral materials are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices.

Chiral Polymers: this compound can serve as a chiral monomer in polymerization reactions. For instance, it could be used to synthesize poly(β-amino ester)s through Michael addition reactions with diacrylate monomers. The resulting polymers would possess chiral centers along their backbone, potentially leading to materials with unique secondary structures and properties. The cyclobutyl group would add rigidity to the polymer chain, influencing its thermal and mechanical properties. A study on the amidation of plant oils with various amino alcohols demonstrated that the structure of the amino alcohol significantly impacts the resulting polymer's glass transition temperature, suggesting that the specific structure of this compound could be used to fine-tune polymer characteristics. researchgate.net

Metal-Organic Frameworks (MOFs): Chiral MOFs have gained attention for their porous structures and potential in enantioselective applications. frontiersin.org this compound could be utilized as a chiral ligand or a modifying agent in the synthesis of MOFs. frontiersin.orgfrontiersin.org The amino and hydroxyl groups can coordinate with metal ions, forming the nodes of the framework, while the chiral cyclobutylbutane backbone would decorate the pores, creating a chiral environment. This could enable the MOF to selectively adsorb or separate enantiomers of other chiral molecules. While direct synthesis with such a ligand is one route, another approach involves post-synthetic modification, where the amino group of the compound could be used to functionalize an existing MOF structure. acs.org

Table 1: Potential Properties of Polymers and MOFs Incorporating this compound

| Material Type | Potential Monomer/Ligand | Key Structural Feature | Potential Application |

| Chiral Poly(β-amino ester) | This compound | Chiral centers on polymer backbone, rigid cyclobutyl group | Enantioselective chromatography, biodegradable materials |

| Chiral Metal-Organic Framework (MOF) | This compound | Chiral pores decorated with amino alcohol functionality | Asymmetric catalysis, enantioselective separation of pharmaceuticals |

The functional groups and chiral nature of this compound also suggest its potential use in the development of advanced sensors and optical materials.